molecular formula C15H15NO4S B3163622 4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid CAS No. 885268-96-2

4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid

Cat. No. B3163622
CAS RN: 885268-96-2
M. Wt: 305.4 g/mol
InChI Key: BRPRUWSJSTVPNI-UHFFFAOYSA-N
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Description

“4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid” is a chemical compound with the CAS Number: 885268-96-2 . It has a molecular weight of 305.35 . The compound is solid in its physical form . The IUPAC name for this compound is 4-({[(3-methylphenyl)sulfonyl]amino}methyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid” is 1S/C15H15NO4S/c1-11-3-2-4-14(9-11)21(19,20)16-10-12-5-7-13(8-6-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid” appears as a white crystalline powder . It has a melting point of approximately 165°C .

Scientific Research Applications

Cancer Research and β-Catenin Inhibition

MSAB: has been investigated for its potential in cancer therapy. Specifically, it targets β-catenin , a protein involved in cell signaling and proliferation. By directly interacting with the C-terminal region of β-catenin, it induces ubiquitination and proteasomal degradation, thereby inhibiting its oncogenic activity .

Crystallography and Structural Studies

Researchers have synthesized MSAB and obtained single crystals for structural analysis. These studies provide insights into its three-dimensional arrangement, which aids in understanding its properties and potential interactions with biological targets .

Safety and Hazards

While specific safety and hazard information for “4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid” was not found in the search results, general safety measures for handling chemical compounds include ensuring adequate ventilation, wearing personal protective equipment/face protection, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Mechanism of Action

Target of Action

The primary target of 4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By degrading β-catenin, the compound inhibits the Wnt signaling pathway .

Result of Action

The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures . This suggests that it could potentially be used as a therapeutic agent in cancers where the Wnt signaling pathway is overactive.

properties

IUPAC Name

4-[[(3-methylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-2-4-14(9-11)21(19,20)16-10-12-5-7-13(8-6-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPRUWSJSTVPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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